Ethyl 3-({[2,5-dioxo-1-phenyl-3-(propan-2-yl)imidazolidin-4-yl]acetyl}amino)benzoate
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Overview
Description
ETHYL 3-{2-[2,5-DIOXO-1-PHENYL-3-(PROPAN-2-YL)IMIDAZOLIDIN-4-YL]ACETAMIDO}BENZOATE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features an imidazolidine ring, a benzoate ester, and an acetamido group, making it a versatile molecule for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 3-{2-[2,5-DIOXO-1-PHENYL-3-(PROPAN-2-YL)IMIDAZOLIDIN-4-YL]ACETAMIDO}BENZOATE typically involves multiple steps, including the formation of the imidazolidine ring, the introduction of the acetamido group, and the esterification of the benzoate. Common reagents used in these reactions include acids, bases, and various organic solvents. The reaction conditions often require controlled temperatures and specific catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods aim to optimize reaction conditions, reduce production costs, and ensure consistent quality. Techniques such as crystallization and chromatography are employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
ETHYL 3-{2-[2,5-DIOXO-1-PHENYL-3-(PROPAN-2-YL)IMIDAZOLIDIN-4-YL]ACETAMIDO}BENZOATE can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
ETHYL 3-{2-[2,5-DIOXO-1-PHENYL-3-(PROPAN-2-YL)IMIDAZOLIDIN-4-YL]ACETAMIDO}BENZOATE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ETHYL 3-{2-[2,5-DIOXO-1-PHENYL-3-(PROPAN-2-YL)IMIDAZOLIDIN-4-YL]ACETAMIDO}BENZOATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
ETHYL 3-{2-[2,5-DIOXO-1-PHENYL-3-(PROPAN-2-YL)IMIDAZOLIDIN-4-YL]ACETAMIDO}BENZOATE can be compared with other similar compounds, such as:
Imidazolidine derivatives: These compounds share the imidazolidine ring structure and may have similar biological activities.
Benzoate esters: Compounds with benzoate ester groups can be used in similar chemical reactions and applications.
Acetamido derivatives: These molecules contain the acetamido group and may exhibit comparable properties.
The uniqueness of ETHYL 3-{2-[2,5-DIOXO-1-PHENYL-3-(PROPAN-2-YL)IMIDAZOLIDIN-4-YL]ACETAMIDO}BENZOATE lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C23H25N3O5 |
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Molecular Weight |
423.5 g/mol |
IUPAC Name |
ethyl 3-[[2-(2,5-dioxo-1-phenyl-3-propan-2-ylimidazolidin-4-yl)acetyl]amino]benzoate |
InChI |
InChI=1S/C23H25N3O5/c1-4-31-22(29)16-9-8-10-17(13-16)24-20(27)14-19-21(28)26(18-11-6-5-7-12-18)23(30)25(19)15(2)3/h5-13,15,19H,4,14H2,1-3H3,(H,24,27) |
InChI Key |
CCHNKNWJAPGDTQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC(=CC=C1)NC(=O)CC2C(=O)N(C(=O)N2C(C)C)C3=CC=CC=C3 |
Origin of Product |
United States |
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